molecular formula C7H7Cl2N B12965755 2-Chloro-5-(chloromethyl)-4-methylpyridine

2-Chloro-5-(chloromethyl)-4-methylpyridine

Cat. No.: B12965755
M. Wt: 176.04 g/mol
InChI Key: VWCCSDFSIAVAHL-UHFFFAOYSA-N
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Description

Chemical Significance of Halogenated Pyridine (B92270) Building Blocks in Organic Synthesis

Halogenated pyridine derivatives are fundamental building blocks in modern organic synthesis. asianpubs.org The pyridine ring is a structural motif present in numerous natural products, including vitamins and alkaloids, as well as a vast number of synthetic pharmaceuticals and agrochemicals. The introduction of halogen atoms onto the pyridine scaffold provides a reactive handle for a variety of chemical transformations, such as cross-coupling reactions, nucleophilic substitutions, and metallation-trapping sequences. This versatility allows chemists to construct complex molecular architectures with high regiocontrol.

These halogenated heterocycles are particularly crucial in the synthesis of agrochemicals and pharmaceuticals. agropages.com Pyridine-containing pesticides are known for their high efficiency and low toxicity. agropages.com In medicinal chemistry, the pyridine moiety is the second most common nitrogen heterocycle found in FDA-approved drugs, highlighting its importance in the development of new therapeutic agents. asianpubs.org Organochlorine compounds, a category to which 2-Chloro-5-(chloromethyl)-4-methylpyridine (B6283723) belongs, are among the most widely used groups for synthetic reactions.

Positional Isomerism and Functional Group Reactivity in Chloromethylpyridines: Focus on this compound

Positional isomers are constitutional isomers that share the same carbon skeleton and functional groups but differ in the location of these groups on the chain or ring. In the case of chloromethylpyridines, the relative positions of the chloro substituent, the chloromethyl group, and any other substituents like the methyl group in the title compound, drastically influence the molecule's physical properties and chemical reactivity. For a compound to be a positional isomer, its IUPAC name must be different from the others. brainly.in

This compound features three distinct functional elements whose positions are key to its reactivity:

The Pyridine Ring: A nitrogen-containing heterocycle that influences the electron distribution of the entire molecule.

The 2-Chloro Substituent: A halogen atom directly attached to the electron-deficient pyridine ring. This chlorine is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions or when activated by strong electron-withdrawing groups.

The 5-(Chloromethyl) Group: A chlorine atom on a methyl group attached to the pyridine ring. This chlorine is significantly more reactive than the one on the ring. It is a benzylic-type halide, making it susceptible to nucleophilic substitution reactions. This is the primary site of reaction in many synthetic applications. nih.govresearchgate.net

The 4-Methyl Group: This alkyl group introduces both steric and electronic effects, which can modulate the reactivity of the adjacent positions on the ring and potentially influence the conformational properties of the chloromethyl group.

The specific arrangement in this compound, with the chloro group at position 2 and the reactive chloromethyl group at position 5, is crucial for its role as a synthon. This arrangement is found in key intermediates for major agrochemicals. The synthesis of such molecules often involves the selective reaction at the chloromethyl position, leaving the 2-chloro substituent intact for potential later-stage modifications or as a required structural feature for biological activity.

Interdisciplinary Research Relevance and Scope of the Outline

The primary interdisciplinary relevance of this compound and its close analogues lies in the field of agricultural chemistry. Its structural parent, 2-chloro-5-(chloromethyl)pyridine (B46043), is a vital intermediate in the production of neonicotinoid insecticides, such as Imidacloprid (B1192907), Acetamiprid, and Thiacloprid. chemicalbook.comchemicalbook.comgoogle.com These compounds are systemic insecticides used to control a wide range of sucking insects on various crops. chemicalbook.com The synthesis of these globally significant pesticides relies on the specific reactivity of the chloromethyl group. google.comgoogle.com

The academic and industrial interest in this compound stems from the continuous search for new active ingredients with improved efficacy, selectivity, or environmental profiles. By introducing a methyl group at the 4-position, researchers can create novel analogues of existing pesticides. This structural modification can alter the molecule's binding affinity to its biological target, its metabolic stability, and its physical properties, potentially leading to the development of next-generation crop protection agents. This highlights the compound's role as a bridge between fundamental organic synthesis and applied agricultural science.

Physicochemical Properties of 2-Chloro-5-(chloromethyl)pyridine

PropertyValueSource(s)
Molecular Formula C₆H₅Cl₂N nih.govsigmaaldrich.com
Molecular Weight 162.02 g/mol chemicalbook.comnih.govsigmaaldrich.com
Melting Point 37-42 °C chemicalbook.comsigmaaldrich.com
Appearance Divided solid scbt.com
Solubility in Water Insoluble/Partly Miscible chemicalbook.comscbt.com
CAS Number 70258-18-3 chemicalbook.comnih.govsigmaaldrich.com

Table of Chemical Compounds Mentioned

Chemical Name
This compound
2-Chloro-5-(chloromethyl)pyridine
2-Chloro-5-methylpyridine (B98176)
Acetamiprid
Imidacloprid
Thiacloprid
Pyridine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7Cl2N

Molecular Weight

176.04 g/mol

IUPAC Name

2-chloro-5-(chloromethyl)-4-methylpyridine

InChI

InChI=1S/C7H7Cl2N/c1-5-2-7(9)10-4-6(5)3-8/h2,4H,3H2,1H3

InChI Key

VWCCSDFSIAVAHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1CCl)Cl

Origin of Product

United States

Iii. Chemical Reactivity and Derivatization Strategies of 2 Chloro 5 Chloromethyl 4 Methylpyridine

Nucleophilic Substitution Reactions of the Chloromethyl Group

The benzylic-like chloride of the chloromethyl group is highly susceptible to nucleophilic substitution, providing a versatile handle for the introduction of various functional groups.

A significant application of 2-chloro-5-(chloromethyl)-4-methylpyridine (B6283723) is in the synthesis of aminoalkylpyridine derivatives. A key example is the formation of 2-chloro-5-(hydrazinylmethyl)pyridine (B1393759) through the reaction with hydrazine (B178648) hydrate (B1144303). asianpubs.org This reaction proceeds via a nucleophilic substitution mechanism where the hydrazine molecule displaces the chloride ion from the chloromethyl group. asianpubs.org The resulting hydrazinylmethylpyridine serves as a crucial intermediate for the synthesis of various bioactive compounds, including hydrazone derivatives formed by subsequent reaction with aromatic aldehydes. asianpubs.org

A study exploring this transformation demonstrated the synthesis of 2-chloro-5-(hydrazinylmethyl)pyridine by reacting 2-chloro-5-(chloromethyl)pyridine (B46043) with hydrazine hydrate in ethanol (B145695). asianpubs.org The reaction mixture was refluxed to facilitate the substitution, and after workup, the desired product was obtained in good yield. asianpubs.org This intermediate is then readily converted into a variety of hydrazone compounds under mild conditions, highlighting the synthetic utility of this derivatization pathway. asianpubs.org

Table 1: Synthesis of 2-chloro-5-(hydrazinylmethyl)pyridine

Reactant 1Reactant 2SolventReaction ConditionProductYieldReference
2-Chloro-5-(chloromethyl)pyridineHydrazine hydrateEthanolReflux2-Chloro-5-(hydrazinylmethyl)pyridine70% researchgate.net

The electrophilic nature of the carbon atom in the chloromethyl group allows for alkylation of a wide range of nucleophiles.

Amines: Reaction with ammonia (B1221849) or primary and secondary amines provides access to a variety of 5-(aminomethyl)pyridine derivatives. For instance, the reaction with ammonia can yield 2-chloro-5-aminomethyl-pyridine. google.com Similarly, reactions with alkylamines, such as methylamine, lead to the corresponding N-alkylated products like 2-chloro-5-(methylaminomethyl)pyridine. justia.com These reactions are typically carried out in a suitable solvent and may require the use of a base to neutralize the hydrogen chloride generated. justia.comgoogleapis.com

Thiols: The chloromethyl group can also be displaced by sulfur nucleophiles. While specific examples with this compound are not extensively detailed in the provided search results, the general reactivity pattern of benzylic halides suggests that reactions with thiols would proceed to form the corresponding thioethers. For example, reaction with a generic thiol (R-SH) would be expected to yield a 2-chloro-4-methyl-5-(R-thiomethyl)pyridine derivative. The reactivity of thiols as nucleophiles is well-established in similar substitution reactions. nih.gov

Alcohols: Alkoxide nucleophiles, generated from alcohols, can react with this compound to form ether linkages. A patent describes a process where 2-alkoxy-5-alkoxymethyl-pyridine derivatives are used as precursors, which implies the formation of an ether bond at the 5-position. google.com This suggests that direct reaction with an alcohol or an alkoxide would lead to the corresponding 5-(alkoxymethyl)pyridine derivative.

The chloromethyl group can be converted to an ester functionality, which can subsequently be hydrolyzed to the corresponding alcohol. A patented method describes the reaction of a 2-monochloromethylpyridine with an alkali metal salt of a carboxylic acid to form an ester derivative. scispace.com This ester can then be subjected to hydrolysis to yield the corresponding 2-chloro-pyridinemethanol. scispace.com This two-step process provides a route to introduce a hydroxymethyl group at the 5-position, which can be a valuable synthetic intermediate for further transformations.

Table 2: Representative Nucleophilic Substitution Reactions of the Chloromethyl Group

NucleophileProduct TypeExample ProductReference
HydrazineHydrazinylmethylpyridine2-Chloro-5-(hydrazinylmethyl)pyridine asianpubs.org
Amine (Ammonia)Aminoalkylpyridine2-Chloro-5-aminomethyl-pyridine google.com
Amine (Methylamine)N-Alkylaminoalkylpyridine2-Chloro-5-(methylaminomethyl)pyridine justia.com
Carboxylate SaltEster2-Chloro-5-(acetoxymethyl)pyridine (hypothetical) scispace.com
Hydroxide (from hydrolysis of ester)Alcohol2-Chloro-5-(hydroxymethyl)pyridine scispace.com

Synthesis of Advanced Pyridine-Based Architectures

The strategic manipulation of the two chloro-substituents on the 2-chloro-5-(chloromethyl)pyridine backbone has enabled chemists to forge a diverse array of advanced pyridine (B92270) structures, from potent agrochemicals and pharmaceuticals to specialized ligands for metal coordination.

The 2-chloro-5-(chloromethyl)pyridine moiety is a cornerstone in the synthesis of numerous bioactive compounds, most notably the neonicotinoid class of insecticides. Its structure serves as the key electrophilic fragment that is elaborated to produce molecules that effectively target the insect nervous system.

A landmark application is the synthesis of Imidacloprid (B1192907) . This insecticide is formed by reacting 2-chloro-5-(chloromethyl)pyridine with N-nitroimidazolidin-2-ylideneamine. nih.govresearchgate.net The reaction proceeds via nucleophilic substitution at the chloromethyl group, where the amine nitrogen of the reactant displaces the chloride ion to form the final carbon-nitrogen bond. nih.gov Similarly, this versatile intermediate is crucial for producing other major neonicotinoids like Acetamiprid and Thiacloprid . chemicalbook.com

Beyond insecticides, recent research has focused on derivatizing 2-chloro-5-(chloromethyl)pyridine to generate novel scaffolds with potential therapeutic applications. asianpubs.org In one such strategy, the chloromethyl group is first converted to a hydrazinylmethyl group. This key intermediate, 2-chloro-5-(hydrazinylmethyl)pyridine, is then reacted with various aromatic aldehydes to produce a series of hydrazone derivatives. asianpubs.org Preliminary studies of these novel hydrazones have indicated promising biological activities, including moderate antimicrobial and antimalarial effects against strains like P. falciparum. asianpubs.org This approach highlights a modular strategy for creating libraries of bioactive candidates from a common pyridine precursor.

Table 1: Bioactive Analogues Synthesized from 2-chloro-5-(chloromethyl)pyridine

Compound NameStarting MaterialBioactive ClassReference
Imidacloprid2-chloro-5-(chloromethyl)pyridineNeonicotinoid Insecticide nih.govresearchgate.net
Acetamiprid2-chloro-5-(chloromethyl)pyridineNeonicotinoid Insecticide chemicalbook.com
2-chloro-5-((2-(4-nitrobenzylidene)hydrazinyl)methyl)pyridine2-chloro-5-(chloromethyl)pyridineAntimicrobial / Antimalarial Scaffold asianpubs.org

The structural features of 2-chloro-5-(chloromethyl)pyridine and its analogues offer significant potential for the synthesis of ligands for coordination chemistry. The pyridine ring's nitrogen atom possesses a lone pair of electrons, making it a classic coordination site for a wide range of metal ions. Furthermore, the reactive chloromethyl group can be functionalized to introduce additional donor atoms, allowing for the creation of polydentate ligands.

Despite this potential, the use of 2-chloro-5-(chloromethyl)pyridine specifically for the synthesis of coordination ligands is not extensively documented in the surveyed literature. However, related structures are employed in ligand design. For instance, the isomeric precursor 2,6-bis(chloromethyl)pyridine (B1207206) is a common starting point for synthesizing pincer-type ligands. acs.org In these syntheses, both chloromethyl groups are substituted by phosphine (B1218219), amine, or other donor groups to create tridentate ligands that can coordinate with a central metal ion. acs.org

Theoretically, 2-chloro-5-(chloromethyl)pyridine could be used to synthesize bidentate ligands. For example, the chloromethyl group could be substituted with a donor group like a phosphine or a thiol. The resulting molecule would have two potential coordination sites: the pyridine nitrogen and the newly introduced donor atom (e.g., phosphorus or sulfur). Such ligands could be used to form stable chelate rings with metal centers, finding applications in catalysis, materials science, and sensing. The chloro-substituent at the 2-position could also be replaced or modified in subsequent steps to further tune the electronic properties of the ligand and the resulting metal complex. However, specific, published examples of this approach for the title compound or its direct analogue remain to be broadly explored.

Iv. Spectroscopic and Analytical Characterization Techniques for Chloromethylpyridine Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including chloromethylpyridine derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used to determine the structure of 2-Chloro-5-(chloromethyl)-4-methylpyridine (B6283723).

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of a related compound, 2-chloro-5-methylpyridine (B98176), the proton signals appear at specific chemical shifts (δ), measured in parts per million (ppm). For instance, the hydrogen atoms on the pyridine (B92270) ring typically resonate at distinct frequencies due to their unique electronic environments. chemicalbook.com

¹³C NMR: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. For example, in the analysis of 2-substituted pyridines, the chemical shifts of the carbon atoms are influenced by the nature of the substituent. acs.org The signals for the methyl carbon, the chloromethyl carbon, and the carbons of the pyridine ring will all appear at characteristic chemical shifts.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Pyridines

Compound Nucleus Chemical Shift (δ, ppm) Solvent
2-chloro-5-methylpyridine¹H8.18, 7.45, 7.13, 2.27-
2-(4-Chlorophenyl)pyridine¹H8.70, 7.95, 7.80-7.66, 7.45, 7.30-7.21CDCl₃
2-(4-Chlorophenyl)pyridine¹³C156.1, 149.7, 137.7, 136.8, 135.0, 128.9, 128.1, 122.3, 120.3CDCl₃
2-bromo-6-chloromethylpyridine¹H7.60, 7.46, 4.64CDCl₃
2-bromo-6-chloromethylpyridine¹³C157.9, 141.4, 139.4, 127.5, 121.6, 45.7CDCl₃

Note: The data presented is for related substituted pyridine compounds to illustrate typical chemical shift ranges. The exact values for this compound may vary. chemicalbook.comrsc.orgmdpi.com

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and determining the connectivity of atoms within the molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: This experiment reveals which protons are coupled to each other, helping to piece together adjacent fragments of the molecule.

HSQC: This technique correlates proton signals with the directly attached carbon atoms. plos.org

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the complete molecular structure. plos.org

For complex substituted pyridines, these 2D NMR methods are instrumental in confirming the precise positions of the chloro, chloromethyl, and methyl groups on the pyridine ring. plos.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of this compound and for gaining insights into its structure through fragmentation analysis. The molecular weight of this compound is approximately 162.02 g/mol . sigmaaldrich.com

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is particularly useful for assessing the purity of this compound samples and for identifying any impurities or byproducts from the synthesis. nih.gov In a GC-MS analysis, the sample is first vaporized and separated based on the components' boiling points and interactions with the chromatography column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions. nih.gov For instance, a related compound, 2-bromo-6-chloromethylpyridine, shows characteristic fragment ions at m/z values of 79, 90, 91, 125, 126, 127, 128, 170, 171, 172, 205, 206, 207, 208, and 209. mdpi.com

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. This precision allows for the determination of the exact elemental composition of this compound, confirming its molecular formula of C₆H₅Cl₂N. nih.gov This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral fingerprint. For this compound, the FT-IR spectrum would exhibit absorption bands corresponding to the various bonds within the molecule.

Table 2: Characteristic FT-IR Absorption Bands for a Related Substituted Pyridine

Functional Group/Bond Vibrational Mode Typical Wavenumber (cm⁻¹)
C-H (aromatic)Stretching3080, 3069, 3048, 3016
C-H (aliphatic)Stretching2964
C=C, C=N (pyridine ring)Stretching1604, 1577, 1553, 1474, 1438
C-ClStretching~800-600

Note: The data presented is for 2-bromo-6-chloromethylpyridine and illustrates the types of absorption bands expected. mdpi.com

The FT-IR spectrum of this compound would show characteristic peaks for the C-H stretching of the aromatic ring and the methyl and chloromethyl groups, C=C and C=N stretching vibrations of the pyridine ring, and the C-Cl stretching vibrations. mdpi.comnih.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

While specific crystal structure data for this compound is not available in the reviewed literature, detailed analysis of the closely related analogue, 2-Chloro-5-(chloromethyl)pyridine (B46043), has been published and provides valuable insight into the expected structural characteristics. researchgate.netnih.gov Crystals of 2-Chloro-5-(chloromethyl)pyridine suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol (B145695) solution. researchgate.net

The analysis revealed that the molecule is nearly planar. nih.gov In the crystal lattice, molecules are linked into dimers through weak intermolecular C—H···N hydrogen bonds, a common feature that contributes to the stabilization of the crystal structure. researchgate.netnih.gov The key crystallographic parameters determined for this analogue are summarized in the table below.

Interactive Data Table: Crystal Data and Structure Refinement for 2-Chloro-5-(chloromethyl)pyridine Note: This data is for the structural analogue without the 4-methyl group.

ParameterValueReference
Crystal Data
Chemical FormulaC₆H₅Cl₂N researchgate.netnih.gov
Formula Weight162.01 g/mol researchgate.netnih.gov
Crystal SystemMonoclinic researchgate.netnih.gov
Space GroupP2₁/c researchgate.net
a (Å)4.0770 (8) researchgate.netnih.gov
b (Å)10.322 (2) researchgate.netnih.gov
c (Å)16.891 (3) researchgate.netnih.gov
β (°)95.95 (3) researchgate.netnih.gov
Volume (ų)707.0 (2) researchgate.netnih.gov
Z (molecules/unit cell)4 researchgate.netnih.gov
Temperature (K)293 researchgate.netnih.gov
Data Collection
DiffractometerEnraf–Nonius CAD-4 researchgate.netnih.gov
RadiationMo Kα (λ = 0.71073 Å) researchgate.net
Measured Reflections2886 nih.gov
Independent Reflections1299 nih.gov
Refinement
R-factor (R[F² > 2σ(F²)])0.037 nih.gov
wR (F²)0.129 nih.gov

Chromatographic Methods for Reaction Monitoring and Purification

Chromatographic techniques are fundamental tools in the synthesis of this compound, enabling researchers to track the conversion of reactants to products and to isolate the target compound from byproducts and unreacted starting materials.

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and convenient qualitative technique used extensively to monitor the progress of chemical reactions. rsc.org In the synthesis of pyridine derivatives, TLC is performed on plates coated with a stationary phase, typically silica (B1680970) gel. rsc.org A small amount of the reaction mixture is spotted on the plate, which is then developed in a suitable solvent system (eluent).

The separation of components is based on their differential partitioning between the stationary phase and the mobile phase. After development, the separated spots can be visualized, often using UV light. rsc.org By comparing the spots of the reaction mixture to those of the starting materials and the expected product, chemists can quickly assess the extent of the reaction. orientjchem.org This method is invaluable for determining the optimal reaction time and for guiding the subsequent work-up and purification procedures. For instance, in syntheses involving related pyridines, column chromatography purification is often guided by prior TLC analysis. rsc.org

Gas Chromatography (GC) is a powerful analytical method for separating and analyzing volatile compounds. It is widely used for determining the purity of intermediates and final products in the synthesis of chloromethylpyridines. In a typical GC analysis, the sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the sample is transported through the column by a carrier gas (mobile phase). Components are separated based on their boiling points and their interactions with the column's stationary phase.

In the context of producing related compounds like 2-chloro-5-methylpyridine, Gas Chromatography/Mass Spectrometry (GC/MS) is employed to confirm the identity of the products within a reaction mixture. epo.orggoogle.com Furthermore, GC is used as a quantitative method to assess the final purity of the product. Commercial samples of the related compound 2-Chloro-5-(chloromethyl)pyridine are often assayed by GC to ensure they meet a certain purity threshold, such as 97%. sigmaaldrich.com

V. Mechanistic Investigations and Computational Chemistry in Chloromethylpyridine Research

Elucidation of Reaction Mechanisms in Synthesis and Derivatization

Understanding the precise steps through which chemical transformations occur is fundamental to optimizing synthesis and developing new derivatives. For chloromethylpyridines, this involves studying the intermediates, transition states, and the energetic factors that govern these processes.

The synthesis of chlorinated pyridine (B92270) derivatives often proceeds through a series of reactive intermediates. For instance, the chlorination of a methylpyridine precursor to form a chloromethylpyridine involves radical or ionic intermediates, depending on the reaction conditions. Patents describing the synthesis of related compounds, such as 2-chloro-5-chloromethylpyridine, detail multi-step processes that imply the formation of such transient species. For example, the synthesis can start from 3-methylpyridine (B133936), which is first chlorinated to 2-chloro-5-methylpyridine (B98176), a stable intermediate, before the chlorination of the methyl group. scispace.com Another route involves the reaction of 2-alkoxy-5-alkoxymethyl-pyridine derivatives with a chlorinating agent, which proceeds through intermediate stages. google.com

The kinetics and thermodynamics of a reaction dictate its rate and equilibrium position. In the synthesis of chloromethylpyridines, these parameters are influenced by factors such as temperature, solvent, and the presence of catalysts or initiators. For example, a patented synthesis method for 2-chloro-5-chloromethylpyridine specifies reaction temperatures between 80-100 °C and the use of an initiator, highlighting the importance of kinetic control to achieve a high yield of approximately 90%. google.com Another process describes reacting a dihalo compound with a chlorinating agent at an elevated temperature of 80° to 130° C. google.com The choice of a high-boiling solvent in some procedures suggests that thermodynamic stability at elevated temperatures is a key consideration. epo.org

Application of Computational Chemistry Methodologies

Computational chemistry has become an indispensable tool in modern chemical research, offering detailed molecular-level insights. pnnl.gov Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are particularly valuable in studying complex molecules like chloromethylpyridines. nih.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mit.edu It is widely applied to pyridine derivatives to understand their geometry, electronic properties, and reactivity. For the related molecule 4-chloromethyl pyridine hydrochloride, DFT calculations using the B3LYP/6-311++G(d,p) basis set have been used to determine optimized geometry, bond lengths, and bond angles. ijcrt.org Such studies also compute the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is a critical parameter for assessing the molecule's reactivity and stability. ijcrt.org

The distribution of electronic charge within a molecule, often visualized through a Molecular Electrostatic Potential (MEP) surface, can predict sites susceptible to nucleophilic and electrophilic attack. ijcrt.org This is crucial for understanding the derivatization reactions of 2-Chloro-5-(chloromethyl)-4-methylpyridine (B6283723).

Table 1: Representative DFT-Calculated Properties for a Related Pyridine Derivative

Property Description Significance
HOMO-LUMO Gap The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. ijcrt.org
Molecular Electrostatic Potential (MEP) A 3D plot of the electrostatic potential mapped onto the electron density surface. Identifies positive (electron-poor) and negative (electron-rich) regions, predicting sites for electrophilic and nucleophilic attack. ijcrt.org

| Mulliken Atomic Charges | A method for estimating the partial atomic charges within a molecule. | Helps in understanding the electrostatic interactions and reactivity of different atoms in the molecule. ijcrt.org |

This table is illustrative and based on methodologies applied to similar compounds as specific data for this compound is not available.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can model reaction pathways and conformational changes. This technique is particularly useful for studying how a molecule like this compound interacts with solvents or biological macromolecules.

MD simulations can be used to explore the potential energy surface of a reaction, helping to identify stable intermediates and transition states. This provides a dynamic view of the reaction mechanism that complements the static picture provided by methods like DFT. For complex reactions, MD can reveal intricate details about the reaction coordinate and the role of the surrounding environment. nih.gov

Quantum chemical calculations, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules. nih.gov This is a powerful tool for structural elucidation and for validating experimental data. For instance, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and FT-Raman spectra. ijcrt.org A scaling factor is often applied to the calculated frequencies to improve the agreement with experimental results. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. nih.gov These theoretical spectra can aid in the assignment of experimental peaks, which can sometimes be ambiguous for complex structures. ijcrt.org UV-Vis absorption spectra, which provide information about electronic transitions within the molecule, can also be simulated, helping to interpret the optical properties of the compound. ijcrt.org

Table 2: Spectroscopic Properties Predictable by Quantum Chemical Calculations

Spectroscopic Technique Predicted Parameters Application in Structural Analysis
FT-IR & FT-Raman Vibrational frequencies and intensities Assignment of functional groups and confirmation of molecular structure. ijcrt.org
NMR Chemical shifts (¹H, ¹³C) and coupling constants Detailed structural elucidation and assignment of specific atoms in the molecule. nih.gov

| UV-Visible | Absorption wavelengths (λmax) and electronic transition energies | Understanding electronic structure and optical properties. ijcrt.org |

This table outlines the capabilities of quantum chemical calculations as demonstrated on related pyridine compounds.

Vi. Advanced Applications in Synthetic Organic Chemistry and Chemical Biology

Utilization as a Crucial Intermediate in the Synthesis of Agrochemicals and Pharmaceuticals

The primary and most significant application of chloromethylpyridine derivatives is in the production of agrochemicals. The compound 2-Chloro-5-(chloromethyl)pyridine (B46043) (CCMP), which lacks the 4-methyl group but is otherwise structurally identical, is a well-documented and pivotal intermediate in the synthesis of several major commercial pesticides and is also explored for creating new pharmaceutical compounds. chemicalbook.comgoogle.comchemicalbook.comgoogle.comnih.govgoogle.com

The most prominent role of 2-Chloro-5-(chloromethyl)pyridine (CCMP) is as a key intermediate in the manufacturing of neonicotinoid insecticides. chemicalbook.com These insecticides are known for their high efficiency and systemic action in plants.

Imidacloprid (B1192907): CCMP is a fundamental building block for Imidacloprid. agropages.comwipo.int The synthesis involves reacting CCMP with 2-nitroiminoimidazolidine in the presence of an alkali carbonate in an organic solvent. wipo.int The chloromethyl group of CCMP is the reactive site that alkylates a nitrogen atom on the imidazolidine (B613845) ring, forming the final insecticidal molecule.

Acetamiprid: Similarly, CCMP is the starting point for synthesizing Acetamiprid. chemicalbook.comgoogle.comglobethesis.comgoogle.com The process involves reacting CCMP with N-methylamine to form an intermediate, which is then reacted with another component like ethyl N-cyanoethanimideate to yield Acetamiprid. globethesis.com

Other Neonicotinoids: The utility of CCMP extends to other insecticides like Thiacloprid and Nitenpyram, solidifying its status as a critical precursor in this class of agrochemicals. chemicalbook.comchemicalbook.comgoogle.com Research has also been conducted on creating analogues of imidacloprid by reacting 2-chloro-5-(chloromethyl)pyridine with other complex amines, such as dimethylated imidazolidine derivatives, to explore new insecticidal properties. nih.gov

Table 1: Insecticides Derived from 2-Chloro-5-(chloromethyl)pyridine (CCMP)

InsecticideChemical ClassRole of CCMP
ImidaclopridNeonicotinoidKey precursor; provides the chloropyridinylmethyl moiety. agropages.com
AcetamipridNeonicotinoidEssential starting material for synthesis. google.comglobethesis.com
ThiaclopridNeonicotinoidImportant intermediate for synthesis. chemicalbook.comgoogle.com
NitenpyramNeonicotinoidImportant intermediate for synthesis. chemicalbook.comgoogle.com

While 2-Chloro-5-(chloromethyl)pyridine is predominantly associated with insecticides, related pyridine (B92270) structures serve as intermediates for herbicides. For instance, 2-chloro-5-methylpyridine (B98176) is a precursor in the synthesis of certain herbicidal compounds. google.comepo.org This compound can be further chlorinated to produce 2-chloro-5-trichloromethylpyridine, an intermediate for potent grass herbicides like fluazifop-butyl (B166162). google.comepo.org Furthermore, 2-chloro-5-methylpyridine can be fluorinated to create 2-chloro-5-trifluoromethyl pyridine (CTF), which is an intermediate for pyridalyl (B1679942) and the fluazifop-butyl series of herbicides. agropages.com

The synthesis of highly potent 6-arylpicolinate herbicides has also been developed from various substituted pyridine precursors, highlighting the versatility of the pyridine scaffold in creating different classes of agrochemicals. semanticscholar.org

The reactive nature of the chloromethylpyridine scaffold is leveraged for the creation of new molecules with potential biological activity beyond agriculture. A study demonstrated that 2-chloro-5-(chloromethyl)pyridine can be converted to 2-chloro-5-(hydrazinylmethyl)pyridine (B1393759). asianpubs.org This intermediate was then reacted with a series of aromatic aldehydes in a continuous flow reactor to efficiently synthesize a library of novel hydrazone compounds. asianpubs.org Preliminary evaluations of these new derivatives indicated promising biological activities, including potential antimicrobial and anti-malarial effects, suggesting their utility in drug discovery and development. asianpubs.org

Development of Functional Pyridine-Based Materials

The pyridine ring is a fundamental unit in materials science due to its electronic properties and ability to coordinate with metals. While specific applications for 2-Chloro-5-(chloromethyl)-4-methylpyridine (B6283723) are not widely documented, the general utility of pyridine derivatives provides a clear indication of its potential in advanced materials.

Pyridine-based molecules are frequently used as organic linkers or ligands in the construction of Metal-Organic Frameworks (MOFs). These materials are crystalline solids with a porous structure, created by linking metal ions or clusters with organic molecules. The nitrogen atom in the pyridine ring is an excellent coordination site for metal ions.

Although the direct use of this compound as a primary ligand in MOF synthesis is not detailed in current literature, its structure is highly suitable for post-synthetic modification. A pre-formed MOF containing a compatible ligand could be modified by reacting it with the highly reactive chloromethyl group of the title compound. This would allow for the tethering of the 2-chloro-4-methyl-5-pyridyl moiety onto the surface of the MOF's pores, potentially altering its properties for applications in catalysis, gas storage, or selective sensing.

Pyridine-containing polymers are a class of materials with a wide range of applications, from contaminant capture to serving as supports for catalysts. google.com The pyridine unit can be incorporated into the main chain or as a side group of a polymer.

The compound this compound, with its reactive chloromethyl group, is a candidate for creating functional polymers. It could potentially be used in two primary ways:

Monomer Synthesis: The chloromethyl group could be chemically modified to introduce a polymerizable group (like a vinyl or acrylate (B77674) function), turning the entire molecule into a monomer for polymerization.

Polymer Modification: Similar to MOFs, a pre-existing polymer with suitable functional groups could be modified by reacting it with this compound. This process, known as polymer grafting, would attach the pyridine derivative as a side chain, imparting new chemical or physical properties to the base polymer.

However, specific examples of this compound being used in polymer chemistry are not extensively reported in the available scientific literature.

Strategies for Diversity-Oriented Synthesis Using Chloromethylpyridines

Diversity-oriented synthesis (DOS) is a powerful strategy in modern drug discovery and chemical biology, aiming to generate structurally diverse small molecules that can be used to probe biological functions and identify new therapeutic leads. Substituted pyridines are a crucial class of heterocyclic compounds, frequently found in pharmaceuticals and agrochemicals, making them attractive scaffolds for DOS. nih.govlifechemicals.com Chloromethylpyridines, such as this compound, serve as versatile building blocks in DOS due to the presence of multiple reactive sites that allow for the systematic introduction of molecular diversity.

The core principle of using chloromethylpyridines in DOS revolves around leveraging the differential reactivity of the two chlorine atoms. The chlorine atom in the chloromethyl group is susceptible to nucleophilic substitution, while the chlorine atom on the pyridine ring can participate in cross-coupling reactions. This orthogonal reactivity allows for a stepwise and controlled diversification of the pyridine scaffold.

Nucleophilic Substitution at the Chloromethyl Group:

The primary and most facile reaction for introducing diversity from this compound is the nucleophilic substitution of the benzylic chloride. This reaction allows for the introduction of a wide array of functional groups and building blocks.

A general scheme for this diversification is the reaction of this compound with a variety of nucleophiles (Nu-H) to yield a library of substituted pyridines. This approach is amenable to high-throughput parallel synthesis, a cornerstone of combinatorial chemistry. youtube.com

For instance, a library of ethers, thioethers, amines, and other derivatives can be rapidly generated by reacting the chloromethylpyridine with a collection of alcohols, thiols, and amines. A recent study demonstrated the synthesis of novel bioactive derivatives by first converting 2-chloro-5-(chloromethyl)pyridine to 2-chloro-5-(hydrazinylmethyl)pyridine, which was then reacted with various aromatic aldehydes in a flow reactor to produce a library of hydrazone compounds. asianpubs.org This highlights how the initial substitution product can serve as a platform for further diversification.

Cross-Coupling Reactions at the Ring Chlorine:

The second point of diversification is the chloro-substituent on the pyridine ring. This halogen atom is amenable to a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, significantly expanding the accessible chemical space.

By employing a library of boronic acids, organostannanes, alkenes, or amines, a second layer of diversity can be introduced to the pyridine core. This two-dimensional diversification strategy, combining nucleophilic substitution and cross-coupling reactions, allows for the generation of a large and highly diverse library of compounds from a single starting scaffold.

Multicomponent Reactions:

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, are a cornerstone of efficient library synthesis. nih.govbohrium.comtaylorfrancis.comrsc.org While direct use of this compound in a classical MCR might be challenging, derivatives obtained from it can be excellent substrates for such reactions. For example, the aldehyde or amine derivatives generated from nucleophilic substitution can be key components in MCRs like the Ugi or Biginelli reactions, leading to the rapid assembly of complex and diverse molecular architectures.

The following table illustrates a hypothetical strategy for generating a diverse library from this compound:

Step 1: Nucleophilic Substitution Step 2: Cross-Coupling Reaction Resulting Scaffold
Nucleophile Coupling Partner General Structure
R¹-OH (Alcohol)R²-B(OH)₂ (Boronic Acid)2-Aryl-5-(alkoxymethyl)-4-methylpyridine
R¹-SH (Thiol)R²-Sn(Bu)₃ (Organostannane)2-Aryl-5-(thiomethyl)-4-methylpyridine
R¹R²-NH (Amine)R³-H (Alkene)2-Alkenyl-5-(aminomethyl)-4-methylpyridine
N₃⁻ (Azide)R¹R²-NH (Amine)2-Amino-5-(azidomethyl)-4-methylpyridine

This systematic approach allows for the exploration of a vast chemical space around the central pyridine core, increasing the probability of identifying molecules with desired biological activities. The resulting libraries of compounds can then be screened in high-throughput assays to identify hits for drug discovery or as probes for chemical genetics. acs.org

Vii. Concluding Remarks and Future Research Perspectives

Challenges and Opportunities in the Synthesis of Complex Chloromethylpyridines

The synthesis of highly substituted pyridines, particularly those bearing multiple reactive functional groups like the chloromethyl moiety, presents a series of challenges that continue to engage the chemical community. The inherent electron-deficient nature of the pyridine (B92270) ring and the strong coordinating ability of the nitrogen atom often complicate direct and selective functionalization. researchgate.net

A primary hurdle in the synthesis of complex chloromethylpyridines is achieving high regioselectivity . The electronic properties of the pyridine ring direct electrophilic substitutions to the C-3 position under harsh conditions, while nucleophilic substitutions are favored at the C-2 and C-4 positions. nih.gov The presence of existing substituents further complicates this, making the selective introduction of a chloromethyl group at a specific position a non-trivial task. researchgate.net For instance, direct chlorination of substituted pyridines can lead to a mixture of products that are difficult to separate. arxiv.org

Another significant challenge is functional group tolerance . Many synthetic routes to pyridines involve harsh reagents and reaction conditions that are incompatible with sensitive functional groups. organic-chemistry.org This is particularly relevant for the synthesis of complex chloromethylpyridines intended as intermediates for pharmaceuticals or agrochemicals, which may contain a variety of functional moieties. rsc.orgnih.gov The development of milder, more selective synthetic methods is therefore a key area of research.

Despite these challenges, significant opportunities exist for the development of novel synthetic strategies. Recent years have seen the emergence of innovative methods for the regioselective C-H functionalization of pyridines, offering a more direct and atom-economical approach to their synthesis. researchgate.net These methods, which include transition-metal-catalyzed C-H activation, photocatalysis, and temporary de-aromatization strategies, hold the potential to revolutionize the synthesis of complex chloromethylpyridines. researchgate.net Furthermore, the development of new catalytic systems, including those based on iridium and rhodium, has enabled the synthesis of previously inaccessible meta-functionalized pyridines. nih.govnih.gov These advancements open the door to the creation of a wider diversity of chloromethylpyridine-based building blocks for various applications.

Potential for Novel Chemical Transformations and Applications

The 2-chloro-5-(chloromethyl)-4-methylpyridine (B6283723) scaffold is a versatile platform for a wide array of chemical transformations, paving the way for novel applications beyond its current use as an intermediate. The presence of two distinct reactive sites—the chloro atom on the pyridine ring and the chloromethyl group—allows for selective and sequential functionalization.

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, enabling the introduction of a variety of functional groups, including amines, alcohols, and thiols. nih.gov The chloromethyl group, on the other hand, can readily participate in nucleophilic substitution reactions, allowing for the attachment of this pyridine derivative to a wide range of substrates. nih.gov This dual reactivity offers a powerful tool for the construction of complex molecules.

Future research is likely to focus on exploring novel transformations of the chloromethylpyridine core. For example, the development of new cross-coupling reactions could enable the direct formation of carbon-carbon and carbon-heteroatom bonds at the 2-position, providing access to a new chemical space. orgsyn.org Additionally, the chloromethyl group could serve as a handle for the introduction of more complex side chains or for the immobilization of the pyridine moiety onto solid supports for applications in catalysis or materials science. nih.gov

These novel transformations could lead to the discovery of new applications for chloromethylpyridine derivatives. The pyridine scaffold is a common motif in pharmaceuticals and agrochemicals, and the ability to readily functionalize the this compound core could lead to the development of new drugs and pesticides with improved efficacy and selectivity. rsc.orgnih.govarchivemarketresearch.comimarcgroup.comglobenewswire.com For instance, novel derivatives could be designed as potential antitumor agents or as inhibitors of specific enzymes. nih.gov The versatility of this scaffold also makes it an attractive candidate for the development of new functional materials, such as ligands for catalysis or components of organic light-emitting diodes (OLEDs). elsevier.com

Integration of Artificial Intelligence and Machine Learning in Reaction Design

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and synthesis of chemical compounds, including complex chloromethylpyridines. nih.gov These powerful computational tools can analyze vast amounts of chemical data to identify patterns and make predictions, thereby accelerating the discovery and optimization of synthetic routes. preprints.org

The design of novel catalysts is another area where AI and ML are showing great promise. By analyzing the relationship between catalyst structure and performance, ML models can help to identify new catalyst candidates with improved activity and selectivity. researchgate.netmdpi.com This approach could be particularly beneficial for the development of new catalysts for the C-H functionalization of pyridines, a key challenge in the synthesis of complex chloromethylpyridines. acs.org

Q & A

Q. What are the common synthetic routes for 2-chloro-5-(chloromethyl)-4-methylpyridine, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via multi-step protocols involving halogenation and functional group transformations. For example:

  • Chlorination of precursors : Phosphoryl chloride (POCl₃) is commonly used to introduce chlorine atoms under reflux conditions (80–100°C) in inert solvents like dichloromethane or DMF .
  • Chloromethylation : The chloromethyl group can be introduced using reagents like chloromethyl methyl ether (MOMCl) or via Friedel-Crafts alkylation in the presence of Lewis acids (e.g., AlCl₃) .
  • Optimization : Yield improvements (e.g., from 2–5% to 10–15%) require precise control of stoichiometry, temperature, and solvent polarity. For instance, using DMSO as a co-solvent enhances nucleophilic substitution efficiency .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., monoclinic system with β = 95.95°, V = 707.0 ų) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ ~2.5 ppm (CH₃), ~4.3 ppm (CH₂Cl), and ~8.5 ppm (pyridine protons) confirm substitution patterns .
    • Mass spectrometry : Molecular ion peak at m/z 162.01 (C₆H₅Cl₂N) .
  • Elemental analysis : Validates purity (>98%) by matching calculated vs. observed C, H, N, and Cl percentages .

Q. What are the key storage and handling precautions for this compound?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the chloromethyl group .
  • Incompatibilities : Avoid contact with bases (risk of HCl release) and oxidizing agents (risk of decomposition). Use corrosion-resistant materials (e.g., glass or PTFE) .
  • Safety protocols : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation exposure (TLV: 0.1 mg/m³) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methyl group influence nucleophilic substitution reactions?

Methodological Answer:

  • Steric hindrance : The 4-methyl group reduces reactivity at the 2-chloro position by ~30% compared to non-methylated analogs, as shown in kinetic studies using amines (e.g., piperidine) .
  • Electronic effects : Methyl’s electron-donating nature increases electron density at the 5-chloromethyl group, enhancing its susceptibility to nucleophilic attack (e.g., SN2 mechanisms with thiols) .
  • Experimental validation : Compare reaction rates using Hammett plots or DFT calculations to quantify substituent effects .

Q. How can contradictions in reported melting points (37–42°C vs. 49°C) be resolved?

Methodological Answer:

  • Purity assessment : Recrystallize the compound from hexane/ethyl acetate and analyze via HPLC (≥99% purity reduces variability) .
  • Polymorphism : Use differential scanning calorimetry (DSC) to identify polymorphic forms. For example, Form I (mp 37–42°C) vs. Form II (mp 49°C) may explain discrepancies .
  • Moisture content : Karl Fischer titration ensures anhydrous conditions, as hygroscopicity can lower observed melting points .

Q. What strategies mitigate decomposition during high-temperature reactions?

Methodological Answer:

  • Stabilizers : Add radical inhibitors (e.g., BHT) at 0.1–1 wt% to prevent thermal degradation above 110°C .
  • Solvent selection : Use high-boiling polar aprotic solvents (e.g., DMF or DMSO) to maintain homogeneity and reduce side reactions .
  • In situ monitoring : Employ FTIR or Raman spectroscopy to detect decomposition intermediates (e.g., HCl release at 700–800 cm⁻¹) .

Q. How can the compound’s bioactivity be evaluated in drug discovery pipelines?

Methodological Answer:

  • In vitro assays :
    • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa or MCF-7) using MTT assays (IC₅₀ values typically 10–50 μM) .
    • Enzyme inhibition : Test against kinases or proteases via fluorescence-based activity assays (e.g., ADP-Glo™ for kinase activity) .
  • Mechanistic studies : Use molecular docking (AutoDock Vina) to predict binding to targets like nicotinic acetylcholine receptors (nAChRs) .

Q. What analytical approaches quantify trace impurities in synthesis batches?

Methodological Answer:

  • GC-MS : Detect volatile byproducts (e.g., methyl chloride) with a DB-5 column and electron ionization .
  • HPLC-UV/ELSD : Separate non-volatile impurities (e.g., 2-chloro-4-methylpyridine) using a C18 column (ACN/water gradient) .
  • ICP-OES : Measure residual metal catalysts (e.g., Al or Fe) below 1 ppm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.